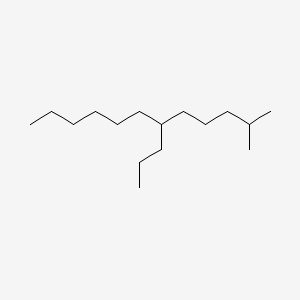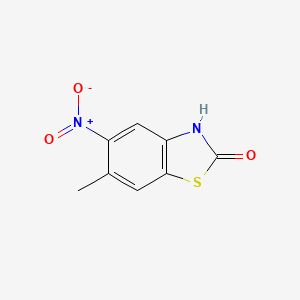![molecular formula C9H18N2 B13946387 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane CAS No. 67820-73-9](/img/structure/B13946387.png)
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-5-methyl-1,4-diazabicyclo[222]octane is a bicyclic organic compound that belongs to the class of diazabicyclo compounds It is characterized by its unique structure, which includes a bicyclic framework with nitrogen atoms at the bridgehead positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethyl-5-methylpiperazine with formaldehyde and formic acid can lead to the formation of the desired bicyclic compound. The reaction is typically carried out under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is often purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular processes and signaling pathways.
相似化合物的比较
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane: Lacks the ethyl and methyl substituents, resulting in different chemical properties and reactivity.
2-Methyl-1,4-diazabicyclo[2.2.2]octane: Similar structure but with only a methyl substituent, leading to variations in its chemical behavior.
5-Ethyl-1,4-diazabicyclo[2.2.2]octane: Similar structure but with only an ethyl substituent, affecting its reactivity and applications.
The uniqueness of 2-Ethyl-5-methyl-1,4-diazabicyclo[22
属性
CAS 编号 |
67820-73-9 |
|---|---|
分子式 |
C9H18N2 |
分子量 |
154.25 g/mol |
IUPAC 名称 |
2-ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-3-9-7-10-4-5-11(9)6-8(10)2/h8-9H,3-7H2,1-2H3 |
InChI 键 |
JGFHHDXQKJYRCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN2CCN1CC2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
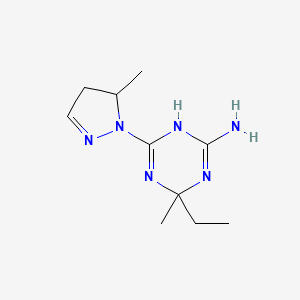
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
![2-[(2-naphthalen-2-yloxyacetyl)amino]benzoic Acid](/img/structure/B13946327.png)
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13946330.png)

![Pyridazino[1,6-a]benzimidazole](/img/structure/B13946334.png)
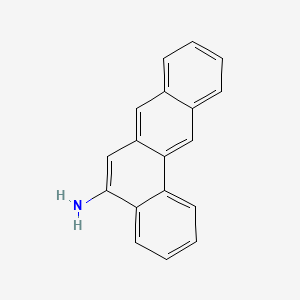
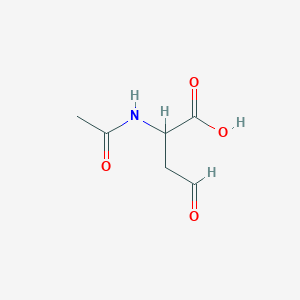

![2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13946342.png)
